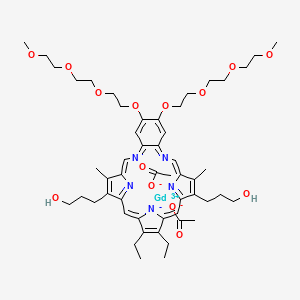
MRS 2219
Übersicht
Beschreibung
MRS 2219 is a synthetic organic compound known for its role as a selective potentiator of adenosine triphosphate-evoked responses at rat P2X1 receptors. The compound has a molecular formula of C8H10NO5P and a molecular weight of 231.14 g/mol . It is primarily used in scientific research to study the P2X1 receptor, which is a type of ligand-gated ion channel involved in various physiological processes .
Wissenschaftliche Forschungsanwendungen
MRS 2219 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Eigenschaften und das Verhalten von P2X1-Rezeptoren zu untersuchen, was Einblicke in Rezeptor-Ligand-Wechselwirkungen liefert.
Biologie: Die Verbindung wird in Experimenten eingesetzt, um die Rolle von P2X1-Rezeptoren in der zellulären Signalübertragung und physiologischen Prozessen zu verstehen.
Medizin: Forschungen mit this compound tragen zur Entwicklung von Therapeutika bei, die auf P2X1-Rezeptoren abzielen, die an verschiedenen Krankheiten beteiligt sind.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Reaktionen von P2X1-Rezeptoren auf Adenosintriphosphat selektiv potenziert. Der P2X1-Rezeptor ist ein trimerer, ligandengesteuerter Ionenkanal, der nach Aktivierung durch Adenosintriphosphat den Einstrom von Kationen wie Kalzium und Natrium ermöglicht. Dieser Einstrom führt zur Depolarisierung erregbarer Zellen und Aktivierung verschiedener zytosolischer Enzyme. Die Potenzierung durch this compound verstärkt die Reaktion des Rezeptors auf Adenosintriphosphat, wodurch die nachgeschalteten Signalwege verstärkt werden .
Wirkmechanismus
Target of Action
The primary target of MRS 2219 is the P2X1 receptor . This receptor is a subtype of P2X, a family of receptors for ATP. The P2X1 receptor plays a crucial role in various physiological processes, including muscle contraction and inflammatory responses .
Mode of Action
This compound acts as a selective potentiator of ATP-evoked responses at rat P2X1 receptors . In other words, it enhances the response of P2X1 receptors to ATP, the primary energy currency of cells. This potentiation of ATP-evoked responses can lead to various changes in cellular functions, depending on the specific role of P2X1 receptors in a given cell type .
Biochemical Pathways
These pathways could include those related to muscle contraction, inflammation, and possibly others, depending on the specific cellular context .
Pharmacokinetics
NaOH at 25°C is reported to be 23.11 mg/mL , which could potentially impact its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell types and physiological contexts in which P2X1 receptors are involved. Given its role as a potentiator of ATP-evoked responses at P2X1 receptors, it could potentially enhance cellular processes that are regulated by these receptors, such as muscle contraction and inflammatory responses .
Zukünftige Richtungen
Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .
Biochemische Analyse
Biochemical Properties
MRS 2219 plays a crucial role in biochemical reactions, particularly in modulating ATP-evoked responses. It interacts with P2X1 receptors, which are ligand-gated ion channels involved in various physiological processes. The interaction between this compound and P2X1 receptors enhances the receptor’s response to ATP, leading to increased ion flux . This potentiation effect is highly selective, making this compound a valuable compound for studying P2X1 receptor functions.
Cellular Effects
This compound influences various cellular processes by modulating P2X1 receptor activity. In cells expressing P2X1 receptors, this compound enhances ATP-induced ion flux, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased ion flux can lead to changes in intracellular calcium levels, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P2X1 receptors, leading to an enhanced response to ATP. This binding increases the receptor’s affinity for ATP, resulting in a more robust ion flux . The potentiation effect of this compound is highly specific to P2X1 receptors, and it does not significantly affect other P2X receptor subtypes. This specificity makes this compound a valuable tool for studying the molecular mechanisms underlying P2X1 receptor function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability in solution is more limited, with a shelf life of six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its potentiation effect on P2X1 receptors over extended periods, making it suitable for prolonged experimental use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s potentiation effect on P2X1 receptors is dose-dependent, with higher doses leading to more significant ion flux . At very high doses, this compound can cause adverse effects, including toxicity and receptor desensitization. Therefore, careful dosage optimization is essential for achieving the desired experimental outcomes without causing harm to the animals.
Metabolic Pathways
This compound is involved in metabolic pathways related to ATP signaling. It interacts with enzymes and cofactors that regulate ATP synthesis and degradation, influencing metabolic flux and metabolite levels . The compound’s potentiation effect on P2X1 receptors can also impact cellular energy metabolism by altering ATP utilization and production rates.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The selective potentiation of P2X1 receptors by this compound can also affect its distribution, as the receptors are differentially expressed in various tissues.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, this compound may localize to the plasma membrane, where P2X1 receptors are predominantly found, to exert its potentiation effect on ATP-evoked responses.
Vorbereitungsmethoden
The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.
Analyse Chemischer Reaktionen
MRS 2219 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
MRS 2219 ist einzigartig in seiner selektiven Potenzierung von P2X1-Rezeptoren. Ähnliche Verbindungen umfassen:
MRS 2220: Ein weiteres Pyridoxinderivat mit ähnlichen Eigenschaften, aber unterschiedlicher Potenz und Selektivität.
Pyridoxalphosphatderivate: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen unterschiedliche Grade an Aktivität an P2X-Rezeptoren.
Im Vergleich zu diesen Verbindungen zeichnet sich this compound durch seine hohe Selektivität und Potenz an P2X1-Rezeptoren aus, was es zu einem wertvollen Werkzeug in Rezeptorstudien macht .
Eigenschaften
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















